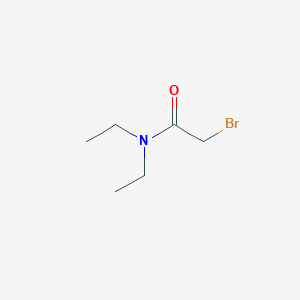

2-Bromo-n,n-diethylacetamide

Descripción

Significance of Alpha-Halo Amides as Synthetic Intermediates

Alpha-halo amides are esteemed as versatile synthetic intermediates due to the presence of two key reactive sites: the electrophilic alpha-carbon and the amide functionality. nih.gov This duality allows for a diverse range of chemical transformations. The polarized carbon-halogen bond is susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity has been harnessed in a myriad of applications, including the synthesis of amino amides, which are fundamental subunits of peptides and proteins, and various heterocyclic compounds like β-lactams, dioxopiperazines, and oxazolidinones. nih.gov Furthermore, the development of transition metal-catalyzed cross-coupling reactions has significantly broadened the synthetic utility of α-halo amides, enabling their use as electrophilic partners in C-C bond-forming reactions. nih.govthieme-connect.de

Historical Context of Brominated Acetamides in Chemical Transformations

Brominated acetamides have a long-standing history in organic chemistry, initially being recognized for their utility in forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov Their application has since expanded significantly. Historically, these compounds were key in fundamental studies of nucleophilic substitution and elimination reactions. Over time, their role has evolved, and they have become crucial building blocks in more complex synthetic strategies. The introduction of radical-mediated transformations and, more recently, transition metal and photoredox catalysis has unlocked new pathways for cyclization and cross-coupling reactions, further cementing the importance of brominated acetamides in the synthesis of diverse molecular scaffolds. nih.gov

Overview of 2-Bromo-N,N-diethylacetamide within the Class of Bromoacetamides

This compound belongs to the family of tertiary α-bromo amides. The presence of the two ethyl groups on the nitrogen atom distinguishes it from primary and secondary bromoacetamides, influencing its reactivity and physical properties. This substitution pattern generally enhances its stability and modifies its reactivity in nucleophilic substitution and metal-catalyzed reactions. The compound serves as a valuable reagent for introducing the N,N-diethylacetamido moiety into molecules, a common structural motif in various biologically active compounds and functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPENNQGSGOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280012 | |

| Record name | 2-bromo-n,n-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-01-5 | |

| Record name | 2430-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n,n-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo N,n Diethylacetamide

Direct Bromination Approaches

Direct bromination of the alpha-carbon position of N,N-diethylacetamide is a primary method for synthesizing 2-bromo-N,N-diethylacetamide. This approach involves the use of various brominating agents and requires careful control of reaction conditions to achieve high selectivity and yield.

Bromination of N,N-Diethylacetamide using Brominating Agents

The synthesis of this compound can be achieved through the reaction of N,N-diethylacetamide with a suitable brominating agent. Commonly employed agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.net The reaction with bromine is often catalyzed by acids like acetic acid or sulfuric acid, which facilitate the substitution of a hydrogen atom at the alpha-carbon with a bromine atom. smolecule.com

Other N-bromo compounds, such as N-bromoacetamide (NBA), are also effective brominating agents. manac-inc.co.jp These reagents offer different reactivity profiles; for instance, NBA is known to favor addition reactions over substitution in some contexts, a factor that must be considered in the reaction design. manac-inc.co.jp The choice of brominating agent can significantly impact the reaction's efficiency and the profile of byproducts. sci-hub.se

A variety of brominating agents can be utilized for the alpha-bromination of carbonyl compounds. Below is a table summarizing some of these agents.

| Brominating Agent | Abbreviation | Key Characteristics |

| N-Bromosuccinimide | NBS | Commonly used for selective allylic and benzylic bromination, and alpha-bromination of carbonyls. researchgate.net |

| N-Bromoacetamide | NBA | Exhibits unique reactivity, often favoring addition reactions. manac-inc.co.jp |

| Elemental Bromine | Br₂ | A versatile and widely used brominating agent, often used with a catalyst. smolecule.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Another effective N-bromo compound for bromination reactions. manac-inc.co.jp |

Optimization of Reaction Conditions for Selective Alpha-Bromination

Achieving selective alpha-bromination of N,N-diethylacetamide is critical to maximizing the yield of the desired product and minimizing the formation of impurities, such as di-brominated products. sci-int.com The optimization of reaction conditions is a multi-faceted process involving the careful selection of solvent, temperature, and catalyst.

Studies on the alpha-bromination of similar carbonyl compounds, like ketones, have shown that the choice and amount of catalyst, such as sulfuric acid, can determine the selectivity between mono- and di-brominated products. sci-int.com For instance, using a lower equivalent of sulfuric acid can favor the formation of the mono-bromo product, while a higher equivalent can lead to the di-bromo product. sci-int.com Temperature also plays a role, though it may be a less dominant factor than the catalyst concentration. sci-int.com

The solvent can also influence the reaction outcome. For example, in some bromination reactions, N,N-dimethylacetamide (DMA) itself has been used as a solvent. goettingen-research-online.deacs.org The reaction medium can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction rate and selectivity. acs.org

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables (e.g., temperature, reaction time, catalyst loading) on the reaction yield and selectivity. acs.org This statistical approach allows for the identification of optimal conditions by analyzing the interactions between different factors. acs.org

The following table outlines key parameters that are typically optimized for selective alpha-bromination reactions.

| Parameter | Influence on the Reaction |

| Catalyst | The choice of acid or base catalyst can promote enolate formation and enhance the electrophilicity of the brominating agent. smolecule.com The concentration of the catalyst can control the degree of bromination. sci-int.com |

| Solvent | The solvent can affect reagent solubility, reaction kinetics, and the stability of intermediates. acs.org Common solvents include acetic acid, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA). acs.orggoogle.com |

| Temperature | Temperature control is crucial for managing reaction rates and preventing undesirable side reactions. smolecule.com |

| Reaction Time | Optimizing the reaction time ensures the completion of the reaction while minimizing the formation of degradation products. acs.org |

Industrial Scale-Up Considerations for Efficient Synthesis

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. Key considerations include the availability and cost of raw materials, the management of reaction heat, and the purification of the final product. smolecule.comamericanelements.com

For large-scale production, the use of high-purity reagents is essential to achieve high yields and product purity. smolecule.com The choice of solvent is also critical; for instance, N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) are common industrial solvents. acs.orggoogle.com The process often involves "telescoping" steps, where the product of one reaction is used directly in the next without intermediate purification, to improve efficiency. acs.org

The management of exotherms during the bromination reaction is a significant safety concern on an industrial scale. Proper reactor design and cooling systems are necessary to control the temperature and prevent runaway reactions. The purification of the final product on a large scale is typically achieved through distillation or crystallization. smolecule.com

Alternative Synthetic Routes

While direct bromination is a common method, alternative synthetic pathways offer different approaches to the synthesis of this compound and its precursors. These routes may involve specialized reagents or different reaction types, such as coupling reactions.

Utilizing Diazoacetyl Transfer Reagents

Although less common for the direct synthesis of this compound, diazo compounds can be versatile intermediates in organic synthesis. For instance, dimethyl (1-diazo-2-oxopropyl)phosphonate is a reagent used in diazo-transfer reactions. tcichemicals.com While not a direct route to the target compound, the chemistry of diazo compounds could potentially be adapted for the synthesis of precursors to N,N-diethylacetamide.

Coupling Reactions for Precursor Formation

Coupling reactions are a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org In the context of this compound synthesis, coupling reactions could be employed to construct the N,N-diethylacetamide backbone before the bromination step.

For example, a method for preparing [(2-bromo-3-pyridinyl)oxy]-N,N-diethylacetamide involves the coupling of [(2-bromo-3-pyridinyl)oxy]acetic acid with diethylamine (B46881) using phosphorous pentoxide as a coupling agent. prepchem.com Another approach could involve the cross-coupling of a suitable bromo-substituted precursor with a diethylamine equivalent. google.com Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the formation of C(sp³)–C(sp³) bonds and could be relevant for synthesizing precursors to the target molecule. chinesechemsoc.org

Regioselective Synthesis Strategies

The regioselective synthesis involving this compound is crucial for creating specifically functionalized molecules, particularly in the construction of complex structures like substituted thiacalix beilstein-journals.orgarenes.

Role of Alkali Metal Carbonates and Solvents in Regioselectivity

The choice of alkali metal carbonates and solvents plays a pivotal role in directing the regioselectivity of alkylation reactions with this compound. beilstein-journals.org In the synthesis of substituted p-tert-butylthiacalix beilstein-journals.orgarenes, the nature of the base and the solvent system determines the substitution pattern on the lower rim of the macrocycle. beilstein-journals.org

For instance, the use of different alkali metal carbonates such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) can lead to the formation of different isomers. beilstein-journals.org In one study, the alkylation of a monosubstituted p-tert-butylthiacalix beilstein-journals.orgarene with an N-(4'-nitrophenyl)acetamide moiety in the presence of Na₂CO₃ resulted in a tetrasubstituted product with a 43% yield. beilstein-journals.org Conversely, using Cs₂CO₃ yielded a 1,2-disubstituted derivative in 42% yield, while K₂CO₃ produced a complex mixture of differently substituted products. beilstein-journals.org The solvent, often acetonitrile, also influences the reaction outcome. beilstein-journals.org Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to provide high yields and selectivity in other regioselective alkylations. mdpi.com

Table 1: Effect of Alkali Metal Carbonates on Regioselective Synthesis

| Alkali Metal Carbonate | Resulting Substitution Pattern | Yield (%) |

|---|---|---|

| Sodium Carbonate (Na₂CO₃) | Tetrasubstituted | 43% |

| Cesium Carbonate (Cs₂CO₃) | 1,2-disubstituted | 42% |

| Potassium Carbonate (K₂CO₃) | Mixture of derivatives | Not specified |

Data derived from the alkylation of a monosubstituted p-tert-butylthiacalix beilstein-journals.orgarene. beilstein-journals.org

Synthesis of Monosubstituted Derivatives

The synthesis of monosubstituted derivatives using this compound is a key step for the sequential functionalization of complex platforms. beilstein-journals.org For example, the alkylation of p-tert-butylthiacalix beilstein-journals.orgarene with 2-chloro-N,N-diethylacetamide can produce a monosubstituted product. The choice of base is critical in this synthesis as well. Using Cs₂CO₃ resulted in a 20% yield, whereas K₂CO₃ increased the yield to 38%. beilstein-journals.org The ability to isolate monosubstituted products opens pathways for creating asymmetrically functionalized molecules with specific binding properties. beilstein-journals.orgresearchgate.net

Multi-Substitution Patterns in Complex Architectures

Building upon monosubstituted intermediates, this compound is instrumental in creating multi-substitution patterns in complex architectures like thiacalix beilstein-journals.orgarenes. beilstein-journals.org The sequential addition of different functional groups allows for the fine-tuning of the macrocycle's properties. For instance, a monosubstituted thiacalix beilstein-journals.orgarene can be further alkylated to introduce additional N,N-diethylacetamide or other functional groups, leading to di-, tri-, or even tetra-substituted products. beilstein-journals.org The conformation of these products, such as "cone" or "partial cone," is also influenced by the synthetic methodology. beilstein-journals.orgresearchgate.net These multi-substituted macrocycles have applications in host-guest chemistry, where they exhibit selective binding towards various anions. beilstein-journals.org

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound and its derivatives are critical to obtaining products of high purity, which is essential for their use in further reactions and applications. Standard laboratory techniques are employed, though the specific method can depend on the scale and the nature of the impurities.

For laboratory-scale synthesis, purification is often achieved through column chromatography on silica (B1680970) gel. sorbonne-universite.fr The choice of eluent is determined by the polarity of the compound and any byproducts. Following chromatographic separation, recrystallization from a suitable solvent or solvent mixture, such as hexane (B92381) and ethyl acetate, can be used to obtain the final product in a highly pure crystalline form. smolecule.com

On a larger, industrial scale, methods that avoid chromatography are preferred due to cost and scalability. google.com In such cases, purification might rely on a series of extractions and precipitations. For example, after the reaction, the mixture can be diluted with water and a water-immiscible organic solvent like ethyl acetate. google.com The organic layer, containing the product, is then separated, washed, and the solvent is removed under vacuum. google.com The crude product can then be purified by selective precipitation, often by forming a salt which can be filtered off, washed, and then neutralized to yield the pure free base. google.com The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. sorbonne-universite.frgoogle.com

Reactivity and Mechanistic Studies of 2 Bromo N,n Diethylacetamide

The chemical behavior of 2-Bromo-N,N-diethylacetamide is characterized by its susceptibility to nucleophilic attack, making it a valuable building block for introducing the N,N-diethylacetamido functional group into other molecules.

Nucleophilic Substitution Reactions

The core reactivity of this compound stems from the carbon-bromine bond. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions (S_N2) where various nucleophiles displace the bromide ion. This reactivity allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Under basic conditions, this compound can undergo hydrolysis through a nucleophilic substitution mechanism. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of 2-Hydroxy-N,N-diethylacetamide. This type of reaction is a fundamental transformation for α-halo amides. smolecule.com

A significant application of this compound is its reaction with tertiary amines to form quaternary ammonium (B1175870) salts. nih.govrsc.org These salts are stable, crystalline solids that can be isolated and used in subsequent synthetic steps. For instance, the reaction with trimethylamine (B31210) yields (2-(diethylamino)-2-oxoethyl)trimethylammonium bromide. nih.gov These ammonium salts are valuable precursors for generating ylides, which are key intermediates in reactions like the diastereoselective synthesis of glycidic amides (epoxides). nih.govjku.at

| Tertiary Amine | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|

| Trimethylamine (Me₃N) | THF | 24 h | (2-(diethylamino)-2-oxoethyl)trimethylammonium bromide | 88% |

| DABCO | THF | 24 h | 1-(2-(diethylamino)-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide | 73% |

| Quinuclidine | THF | 24 h | 1-(2-(diethylamino)-2-oxoethyl)-1-azoniabicyclo[2.2.2]octane bromide | 96% |

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles. Beyond hydroxide and tertiary amines, it serves as an alkylating agent for other nitrogen, sulfur, and oxygen nucleophiles. smolecule.com For example, it is used in the regioselective N2-alkylation of 3-substituted pyrazoles in the presence of a magnesium catalyst. thieme-connect.com It also reacts with the amine groups of macrocycles to form N-substituted derivatives. rsc.org The ability to readily introduce the N,N-diethylacetamide moiety makes it a useful tool in constructing more complex molecules. smolecule.comsinica.edu.tw

Role as an Alkylating Agent in Complex Molecule Synthesis

The utility of this compound as an alkylating agent is prominently featured in supramolecular chemistry, particularly in the functionalization of macrocyclic platforms like calixarenes.

Calixarenes and their sulfur-bridged analogues, thiacalixarenes, are macrocycles with a cup-like shape that can be modified at their "lower rim," which consists of phenolic hydroxyl groups. beilstein-journals.org this compound (and its chloro-analogue) is employed to selectively alkylate these hydroxyl groups. beilstein-journals.orgresearchgate.netresearchgate.net The reaction typically proceeds by deprotonating the phenolic protons with a base, such as potassium carbonate or cesium carbonate, to form phenoxide ions. These nucleophilic phenoxides then attack the electrophilic carbon of the bromoacetamide, displacing the bromide and forming stable ether linkages. beilstein-journals.orggoogle.com This process attaches N,N-diethylacetamide "arms" to the lower rim of the macrocycle, significantly altering its complexation properties. beilstein-journals.org

The alkylation of thiacalix researchgate.netarenes with this compound can be controlled to achieve specific substitution patterns, leading to derivatives with one, two, or four appended arms. The regioselectivity of the substitution (e.g., 1,2-disubstitution vs. 1,3-disubstitution) and the degree of substitution (di-, tri-, or tetra-) are highly dependent on the reaction conditions, especially the nature of the base used. beilstein-journals.orgresearchgate.net For instance, using cesium carbonate as the base in the alkylation of a monosubstituted p-tert-butylthiacalix researchgate.netarene can lead to a 1,2-disubstituted product, whereas sodium carbonate can favor the formation of the tetrasubstituted macrocycle. beilstein-journals.org This controlled functionalization is crucial for designing host molecules with specific recognition and binding capabilities. beilstein-journals.orgresearchgate.net

| Starting Material | Alkylating Agent | Base | Solvent | Major Product | Yield |

|---|---|---|---|---|---|

| Monosubstituted Thiacalix researchgate.netarene | 2-bromo-N-(4'-nitrophenyl)acetamide | Na₂CO₃ | Acetone | Tetrasubstituted | 43% |

| Monosubstituted Thiacalix researchgate.netarene | 2-bromo-N-(4'-nitrophenyl)acetamide | Cs₂CO₃ | Acetone | 1,2-Disubstituted | 42% |

| p-tert-butylthiacalix researchgate.netarene | 2-bromo-N-(4'-nitrophenyl)acetamide | Na₂CO₃ | Acetonitrile | 1,3-Disubstituted | 60% |

Impact of Substituent Bulk and Hydrogen Bonding on Reactivity

The reactivity of this compound is significantly influenced by the structural characteristics of the amide group. As a tertiary amide, the nitrogen atom is bonded to two ethyl groups and the acetyl carbonyl carbon. solubilityofthings.com This substitution pattern has profound steric and electronic consequences.

The two ethyl groups on the nitrogen atom create considerable steric hindrance around the carbonyl carbon. libretexts.org This bulkiness can impede the approach of nucleophiles to the electrophilic carbonyl center, a common reaction pathway for amides. dalalinstitute.commsu.edu Compared to primary or secondary amides, which have less bulky hydrogen atoms on the nitrogen, tertiary amides like this compound often exhibit reduced reactivity in nucleophilic acyl substitution reactions. solubilityofthings.com

Furthermore, the absence of a hydrogen atom on the nitrogen means that this compound cannot act as a hydrogen bond donor. nih.gov This is in stark contrast to primary and secondary amides, which can form intermolecular hydrogen bonds, leading to higher boiling points and influencing their solubility and reactivity in protic solvents. solubilityofthings.com While it cannot donate a hydrogen bond, the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govrsc.org The lack of N-H acidity also means it is unreactive under conditions that would deprotonate a primary or secondary amide. masterorganicchemistry.com The resonance effect, where the nitrogen's lone pair of electrons delocalizes into the carbonyl group, stabilizes the amide bond and makes the carbonyl carbon less electrophilic than in ketones or esters. solubilityofthings.comnih.gov This inherent stability, combined with the steric shielding from the diethyl groups, governs its reaction pathways.

Table 1: Comparison of Amide Properties Based on Substitution

| Property | Primary Amide (RCONH₂) | Secondary Amide (RCONHR') | Tertiary Amide (RCONR'R'') | Relevance to this compound |

|---|---|---|---|---|

| N-H Bonds Present | Yes (2) | Yes (1) | No | Cannot act as a hydrogen bond donor or undergo N-H deprotonation. nih.govmasterorganicchemistry.com |

| Steric Hindrance at Carbonyl | Low | Moderate | High | The N,N-diethyl groups sterically shield the carbonyl carbon, reducing reactivity towards nucleophiles. solubilityofthings.comdalalinstitute.com |

| Hydrogen Bond Donating Ability | High | Moderate | None | Affects physical properties and interactions with protic solvents. solubilityofthings.com |

| Hydrogen Bond Accepting Ability | Yes (via C=O) | Yes (via C=O) | Yes (via C=O) | The carbonyl oxygen can accept hydrogen bonds. rsc.org |

Carbene and Carbenoid Reactions

While this compound itself is not a carbene precursor, it is closely related to α-bromo-α-diazoacetamides, which are effective sources for generating halocarbonylcarbenes or their corresponding metal carbenoids. beilstein-journals.org These reactive intermediates are valuable in synthesis for constructing complex molecular architectures. researchgate.net

Generation of Carbenoids from Halodiazoamides

Carbenoids are typically generated from the decomposition of diazo compounds, often catalyzed by transition metals like rhodium, copper, or gold. u-tokyo.ac.jpcaltech.edu For the reactions discussed below, the key precursor would be α-bromo-α-diazo-N,N-diethylacetamide. This class of compounds, α-halodiazoacetamides, can be synthesized through methods such as the electrophilic halogenation of a metalated diazoacetamide. beilstein-journals.org The decomposition of the diazo compound, prompted by heat, light, or a metal catalyst, results in the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive metal-carbenoid intermediate. beilstein-journals.orgu-tokyo.ac.jp This intermediate is an electrophilic species poised for further reaction. u-tokyo.ac.jp

Cyclopropanation Reactions

Metal carbenoids generated from α-diazocarbonyl compounds are widely used for the cyclopropanation of alkenes. researchgate.netrsc.org The carbenoid derived from α-bromo-α-diazo-N,N-diethylacetamide would be expected to react with olefins to produce cyclopropanes bearing both a bromine atom and a diethylamide group. This transformation is a powerful tool for ring construction in organic synthesis. libretexts.org The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product. libretexts.org Various metal catalysts, including those based on copper, rhodium, and gold, can be employed to facilitate this transformation, each offering different levels of reactivity and selectivity. rsc.orgrsc.org While free carbenes can also be used, they are often highly reactive and unselective, making metal-catalyzed carbenoid reactions more synthetically useful. acsgcipr.org

C-H Insertion Reactions

A significant reaction pathway for carbenoids is the insertion into a carbon-hydrogen (C-H) bond. wikipedia.orglibretexts.org This reaction allows for the direct functionalization of otherwise unreactive C-H bonds. Research has shown that α-bromodiazoacetamides are particularly effective substrates for intramolecular C-H insertion reactions. beilstein-journals.org When subjected to metal-free thermolysis at ambient temperatures, these compounds can undergo intramolecular C-H insertion to yield α-halo-β-lactams. beilstein-journals.org For an N-substituted α-bromodiazoacetamide, this reaction provides a direct route to bicyclic β-lactam structures, which are valuable scaffolds in medicinal chemistry. beilstein-journals.org The reaction proceeds through a geometrically favorable transition state, often leading to the formation of five- or six-membered rings. libretexts.org Metal catalysts, especially dirhodium complexes, are also highly effective at promoting C-H insertion reactions with high selectivity. wikipedia.orgbeilstein-journals.org

Reduction and Oxidation Reactions of the Bromoacetamide Moiety

Selective Reduction Pathways of the Amide Carbonyl

The reduction of the amide carbonyl in this compound to the corresponding amine (N,N-diethyl-2-bromoethan-1-amine) requires a reagent that can transform the amide group without affecting the α-bromo substituent. Due to the stability of the amide functional group, powerful reducing agents are typically required; however, these can often reduce the carbon-halogen bond as well. diva-portal.org Therefore, chemoselective reduction methods are essential.

Several modern catalytic systems have been developed for the mild and selective reduction of tertiary amides. organic-chemistry.org Hydrosilylation, using a silane (B1218182) reagent in the presence of a metal catalyst, is a prominent method. diva-portal.org Catalysts based on zinc, molybdenum, and platinum have demonstrated high chemoselectivity, tolerating functional groups such as esters, nitriles, and halides. diva-portal.orgorganic-chemistry.orgsci-hub.se For instance, triphenylborane (B1294497) (BPh₃) can catalyze the reduction of tertiary amides with hydrosilanes under mild conditions in the presence of halides. sci-hub.se Similarly, a system using 1,3-diphenyldisiloxane (DPDS) is effective for the chemoselective reduction of tertiary amides and is compatible with halogens. thieme-connect.com These methods avoid harsh reagents like lithium aluminum hydride (LiAlH₄), which, while effective at reducing amides, would likely also cause dehalogenation. libretexts.org

Table 2: Selected Methods for Chemoselective Reduction of Tertiary Amides

| Catalyst/Reagent System | Reductant | Key Features | Reference |

|---|---|---|---|

| Triphenylborane (BPh₃) | Hydrosilanes (e.g., PhMeSiH₂) | Metal-free; high chemoselectivity; tolerates halides, ketones, and esters. | sci-hub.se |

| 1,3-Diphenyldisiloxane (DPDS) | DPDS itself | Room temperature reaction; tolerates numerous functional groups including halogens. | thieme-connect.com |

| [Mo(CO)₆] | Hydrosilanes | Unprecedented chemoselectivity; tolerates ketones, aldehydes, and imines. | diva-portal.org |

| Diethylzinc (Et₂Zn) / LiCl | Polymeric silane (PMHS) | Mild conditions; cost-effective reductant; tolerates various functional groups. | organic-chemistry.org |

| SmI₂/amine/H₂O | SmI₂ | Reduces amides to alcohols via C-N cleavage; tolerates aryl bromides. | organic-chemistry.orgacs.org |

Formation of N,N-diethyl-2-bromoethanamine

The conversion of this compound to N,N-diethyl-2-bromoethanamine involves the reduction of the amide functional group. This transformation is a crucial step in synthetic pathways where the amine functionality is required for further reactions while preserving the bromo-substituent. A common method for this reduction is the use of a controlled reducing agent.

One effective method for this type of amide reduction is the use of borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BTHF). researchgate.net These reagents are known for their ability to reduce amides to amines under relatively mild conditions. For instance, a controlled reduction with Borane-tetrahydrofuran (BTHF) has been reported to work effectively for similar bulky carboxamides. researchgate.net The reaction typically proceeds by the coordination of the borane to the carbonyl oxygen of the amide, followed by hydride transfer to the carbonyl carbon. A subsequent series of steps involving the elimination of a borate (B1201080) species and further reduction leads to the formation of the corresponding amine.

The general reaction scheme is as follows: this compound + Reducing Agent (e.g., BTHF) → N,N-diethyl-2-bromoethanamine

Alternative reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for the reduction of amides. chemguide.co.uk However, the reactivity of LiAlH₄ is much higher, which might pose challenges in maintaining the integrity of the bromine functional group.

A summary of potential reaction conditions for the formation of N,N-diethyl-2-bromoethanamine is presented in the table below.

Table 1: Potential Reaction Conditions for the Reduction of this compound

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Borane-tetrahydrofuran (BTHF) | Tetrahydrofuran (THF) | Room Temperature to Reflux | Offers good selectivity for amide reduction. researchgate.net |

| Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | Room Temperature to Reflux | Similar to BTHF, with the advantage of being a more stable reagent. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | Highly reactive, may require careful control to avoid side reactions. chemguide.co.uk |

Considerations for Maintaining Bromine Functional Group Integrity

A primary challenge during the reduction of this compound is the preservation of the carbon-bromine bond. The bromine atom is a good leaving group and can be susceptible to nucleophilic substitution or reduction under certain reaction conditions.

During reductions with powerful hydride reagents like LiAlH₄, there is a risk of reductive cleavage of the C-Br bond, which would lead to the formation of N,N-diethylacetamide as an undesired byproduct. The choice of a milder and more selective reducing agent is therefore crucial. Borane-based reagents are generally preferred for this reason, as they are less likely to reduce alkyl halides.

The reaction conditions must be carefully controlled to ensure the desired outcome. For example, lower temperatures and a stoichiometric amount of the reducing agent can help to minimize side reactions. The solvent can also play a role; non-polar, aprotic solvents are typically used to avoid solvating the bromide ion and facilitating its departure.

In reactions involving nucleophiles, the bromine atom at the alpha-position to the carbonyl group is highly susceptible to substitution. nih.gov While this reactivity is often exploited for further functionalization, it must be suppressed when the goal is to maintain the bromine integrity. This can be achieved by avoiding strong nucleophiles in the reaction mixture and keeping the temperature as low as possible.

Computational Chemistry and Mechanistic Insights

Frontier Molecular Orbital Analysis of Amide Linkages

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For an amide like this compound, the FMO analysis provides insights into the electronic structure and reactivity of the amide bond.

In amides, the lone pair on the nitrogen atom participates in resonance with the carbonyl group, leading to a delocalized π-system across the O-C-N atoms. chemguide.co.uk This delocalization affects the energy and distribution of the frontier orbitals. The HOMO is typically associated with the delocalized π-system, with significant contributions from the nitrogen lone pair and the oxygen of the carbonyl group. The LUMO is generally the π* antibonding orbital of the carbonyl group.

The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. In the case of this compound, the presence of the electron-withdrawing bromine atom can influence the energies of the frontier orbitals, potentially lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack at the carbonyl carbon or the α-carbon.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure, revealing details about charge distribution and electron delocalization within the molecule.

Transition State Analysis for Rotational Barriers

The C-N bond in amides has a significant double bond character due to resonance, which results in a substantial rotational barrier. colostate.edumontana.edu This restricted rotation leads to the existence of distinct rotational isomers (rotamers). For N,N-diethylacetamide, these would be the syn and anti conformations of the ethyl groups relative to the carbonyl oxygen.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy barrier for this rotation. colostate.edu The process involves mapping the potential energy surface as a function of the dihedral angle of the C-N bond. The transition state for the rotation is a non-planar geometry where the p-orbitals of the nitrogen and the carbonyl carbon are orthogonal, breaking the π-conjugation.

Experimental determination of rotational barriers in amides like N,N-dimethylacetamide is often carried out using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. montana.eduresearchgate.netgac.edu By monitoring the coalescence of the signals from the non-equivalent N-alkyl groups at different temperatures, the rate of rotation and the activation energy for the process can be determined. For N,N-diethylacetamide, similar dynamic NMR studies can be performed. sbq.org.br

The solvent can have a notable effect on the rotational barrier. Polar solvents tend to stabilize the more polar ground state of the amide more than the transition state, leading to a higher rotational barrier compared to the gas phase or non-polar solvents. colostate.edu

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of this compound in various chemical transformations. acs.org By modeling the reactants, products, and transition states, it is possible to calculate reaction energies and activation barriers, providing a theoretical basis for understanding why certain products are formed preferentially.

For nucleophilic substitution reactions at the α-carbon, theoretical calculations can help to predict the regioselectivity and stereoselectivity. By calculating the electrostatic potential map of the molecule, regions susceptible to nucleophilic attack can be identified. researchgate.net The bromine atom, being highly electronegative, creates an electrophilic site at the adjacent carbon atom, making it a prime target for nucleophiles.

Furthermore, computational models can be used to study the mechanism of amide reduction. By calculating the energy profiles for different reaction pathways (e.g., with different reducing agents), it is possible to predict which pathway is more favorable and what the likely byproducts might be. This can aid in the selection of optimal reaction conditions to maximize the yield of the desired product, N,N-diethyl-2-bromoethanamine, while minimizing the formation of impurities.

Density Functional Theory (DFT) calculations can also be used to predict reactivity indices, such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. For this compound, such calculations would likely confirm the electrophilic nature of the carbonyl carbon and the α-carbon.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-diethyl-2-bromoethanamine |

| Borane-dimethyl sulfide |

| Borane-tetrahydrofuran |

| Lithium aluminum hydride |

| N,N-diethylacetamide |

| Sodium borohydride |

| Acetic acid |

| Tetrahydrofuran |

| Diethyl ether |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

2-Bromo-N,N-diethylacetamide serves as a versatile building block in organic synthesis, providing a reactive electrophilic site for the introduction of a diethylacetamido moiety into more complex structures. Its utility is demonstrated in its application for the preparation of a variety of organic molecules. A key application is in the synthesis of functionalized supramolecular structures, such as thiacalixarenes, where the N,N-diethylacetamide group can be selectively introduced. beilstein-journals.org Furthermore, it is a crucial starting material for producing ammonium (B1175870) salts that act as precursors to stabilized ylides, which are then used to construct epoxides like glycidic amides. nih.govnih.gov The compound's ability to participate in these selective and high-yield reactions makes it a valuable component in the synthetic chemist's toolkit for creating complex molecular architectures.

Precursor for Glycidic Amide Synthesis via Stabilized Ammonium Ylides

A significant application of this compound is its role as a precursor in the diastereoselective synthesis of glycidic amides. nih.gov This process involves the reaction of this compound with a tertiary amine, such as trimethylamine (B31210) or DABCO (1,4-diazabicyclo[2.2.2]octane), to form a stable ammonium salt. nih.govrsc.org This salt, when treated with a base under biphasic conditions (e.g., CH₂Cl₂ and 50% NaOH), generates a stabilized ammonium ylide bearing an α-carbonyl group. nih.govrsc.org

This in-situ generated ylide then reacts with various aromatic aldehydes to produce glycidic amides. nih.gov A key feature of this protocol is its high trans-selectivity, yielding predominantly the trans-epoxide isomer. nih.gov The reaction has been shown to be effective for a range of aromatic aldehydes, achieving moderate to excellent yields. nih.govrsc.org Researchers have found that using a two-fold excess of the aldehyde is crucial for the success of the reaction. nih.gov While the reaction is tolerant of different tertiary amide groups, it is less effective with secondary amides. nih.gov Highly electron-rich or electron-deficient aldehydes have been found to be less suitable for this transformation. nih.gov

Table 1: Synthesis of trans-Glycidic Amides from Ammonium Ylides and Aromatic Aldehydes

| Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | trans-N,N-diethyl-3-phenyloxirane-2-carboxamide | 92 | rsc.org |

| p-Tolualdehyde | trans-N,N-diethyl-3-(p-tolyl)oxirane-2-carboxamide | 95 | rsc.org |

| 4-Chlorobenzaldehyde | trans-3-(4-chlorophenyl)-N,N-diethyloxirane-2-carboxamide | 90 | rsc.org |

| 4-Bromobenzaldehyde | trans-3-(4-bromophenyl)-N,N-diethyloxirane-2-carboxamide | 97 | rsc.org |

| 4-Biphenylcarboxaldehyde | trans-3-([1,1'-biphenyl]-4-yl)-N,N-diethyloxirane-2-carboxamide | 93 | rsc.org |

Derivatization Agent in Analytical Chemistry Methodologies

Use in Derivatization for LC-MS Analysis of Biological Aminothiols

In the field of analytical chemistry, the related compound 2-bromo-N,N-dimethylacetamide (Br-DMA) has been effectively utilized as a derivatizing agent for the analysis of biological aminothiols (BATs) by liquid chromatography-mass spectrometry (LC-MS). nih.gov A double derivatization strategy was developed for the simultaneous analysis of both the reduced and oxidized forms of these crucial biomolecules. nih.gov In the initial step of this sequential process, Br-DMA specifically reacts with the thiol groups present in the reduced forms of BATs. nih.gov This initial reaction is followed by a second derivatization step where both the already-derivatized reduced BATs and the original oxidized BATs are treated with stable isotope labeling reagents. nih.gov This method allows for clear differentiation and quantification of the two forms within biological samples. nih.gov

Quantitative Analysis of Reduced and Oxidized Biomolecules

The double derivatization method employing 2-bromo-N,N-dimethylacetamide (Br-DMA) provides a robust platform for the quantitative analysis of reduced and oxidized biomolecules. nih.gov The methodology has undergone validation, demonstrating excellent performance across several key analytical parameters. nih.gov This validated method was subsequently applied to screen for non-targeted BATs in A549 lung cells and to evaluate changes in BAT levels in these cells after treatment with anticancer compounds. nih.gov Furthermore, it was used to compare the differences in BAT concentrations between lung adenocarcinoma and adjacent paracarcinoma tissues, highlighting its practical utility as a comprehensive protocol for profiling these biomolecules in various biological samples. nih.gov

Table 2: Method Validation Parameters for Quantitative Analysis of Biological Aminothiols

| Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.gov |

| Accuracy (%) | 85.07 - 119.94 | nih.gov |

| Intraday Precision (%) | 5.26 - 18.78 | nih.gov |

| Interday Precision (%) | 6.52 - 19.01 | nih.gov |

| Recovery (%) | 70.09 - 119.27 | nih.gov |

| Matrix Effect (%) | 92.69 - 126.79 | nih.gov |

Regioselective Functionalization of Supramolecular Structures

The regioselective synthesis of partially substituted supramolecular structures like p-tert-butylthiacalix nih.govarenes is a significant challenge in synthetic chemistry, as it enables the sequential and controlled introduction of different functional groups onto the macrocyclic platform. beilstein-journals.org In this context, the related alkylating agent 2-chloro-N,N-diethylacetamide has been successfully employed for the regioselective synthesis of a monosubstituted p-tert-butylthiacalix nih.govarene. beilstein-journals.org The use of the bulky N,N-diethylacetamide group is instrumental in achieving this monosubstitution, as it can form hydrogen bonds with the remaining free phenolic hydroxy groups, effectively blocking further reaction at those sites. beilstein-journals.org

The reaction involves the alkylation of p-tert-butylthiacalix nih.govarene with 2-chloro-N,N-diethylacetamide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). beilstein-journals.org The yield of the desired monosubstituted product was found to be dependent on the base and stoichiometry used, with K₂CO₃ providing a yield of 38%. beilstein-journals.org This monosubstituted derivative serves as a valuable intermediate, which can then be subjected to further functionalization. For instance, subsequent alkylation with 2-bromo-N-(4'-nitrophenyl)acetamide can lead to di- or tetra-substituted thiacalix nih.govarenes, depending on the reaction conditions. beilstein-journals.org

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. For 2-Bromo-N,N-diethylacetamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer a comprehensive structural analysis.

Proton NMR (¹H-NMR) for Structural Confirmation and Purity

Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H-NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals that correspond to the different types of protons present.

A typical ¹H-NMR spectrum shows a singlet for the two protons of the bromomethyl group (Br-CH₂-C=O) at approximately 3.85-3.86 ppm. rsc.orgapm.ac.cn The ethyl groups attached to the nitrogen atom give rise to a quartet and a triplet. The four protons of the two methylene (B1212753) groups (-N-CH₂-CH₃) appear as a quartet around 3.30-3.49 ppm, while the six protons of the two methyl groups (-N-CH₂-CH₃) produce a triplet at approximately 1.14-1.26 ppm. apm.ac.cn The integration of these signals, representing the relative number of protons, confirms the structural assignment. The sharpness and singularity of these peaks are also indicative of the compound's purity.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (Bromomethyl) | 3.85 - 3.86 | Singlet | 2H |

| -N-(CH₂CH₃)₂ | 3.30 - 3.49 | Quartet | 4H |

| -N-(CH₂CH₃)₂ | 1.14 - 1.26 | Triplet | 6H |

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of this compound, distinct peaks are observed for each unique carbon atom.

The carbonyl carbon (C=O) typically appears in the downfield region of the spectrum, around 165.9 ppm. rsc.org The carbon atom of the bromomethyl group (-CH₂Br) resonates at approximately 26.4 ppm. rsc.org The two equivalent methylene carbons of the ethyl groups (-N-CH₂-CH₃) are found at about 42.9 and 40.5 ppm, while the two equivalent methyl carbons (-N-CH₂-CH₃) appear at around 14.4 and 12.5 ppm. rsc.org

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165.9 |

| -CH₂Br (Bromomethyl) | 26.4 |

| -N-CH₂CH₃ | 42.9, 40.5 |

| -N-CH₂CH₃ | 14.4, 12.5 |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, NOESY)

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to further confirm the structural assignment of this compound. A ¹H-¹H COSY spectrum would show correlations between the protons of the methylene and methyl groups of the ethyl substituents, confirming their connectivity. NOESY experiments can reveal through-space interactions between protons, which can be useful in determining the preferred conformation of the molecule in solution. beilstein-journals.org For instance, cross-peaks in a NOESY spectrum can indicate the spatial proximity of protons on the ethyl groups to the bromomethyl protons. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the range of 1632-1665 cm⁻¹. rsc.orgbeilstein-journals.org The C-N stretching vibration of the tertiary amide is also observable. Additionally, the presence of the C-Br bond can be confirmed by its characteristic stretching vibration, which is typically found in the lower frequency region of the spectrum. The various C-H stretching and bending vibrations of the alkyl groups are also present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretching | 1632 - 1665 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of the [M+H]⁺ ion for C₆H₁₂BrNO is 194.01750 Da. uni.lu Experimental HRMS data showing a mass very close to this calculated value confirms the elemental composition of the molecule. rsc.org The presence of bromine is also readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance and result in two peaks of similar intensity separated by approximately 2 Da.

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule and is particularly useful for investigating complexation phenomena. For derivatives created using this compound, UV-Vis spectroscopy is a primary tool for evaluating their ability to bind with various ions. beilstein-journals.orgunizg.hr

Calixarenes and thiacalix uva.nlarenes functionalized with N,N-diethylacetamide groups act as receptors for specific cations and anions. beilstein-journals.orgunizg.hr The binding of a guest ion to the macrocycle often induces a change in the electronic environment of the chromophores within the molecule. This change is observable as a shift in the absorption bands in the UV-Vis spectrum. By titrating a solution of the receptor molecule with a solution of the guest ion and monitoring the spectral changes, researchers can determine the binding stoichiometry and association constants of the complex. beilstein-journals.organalis.com.my

For example, studies have investigated the complexation ability of thiacalix uva.nlarene derivatives containing N,N-diethylacetamide groups with a range of tetrabutylammonium (B224687) salts (containing anions like F⁻, Cl⁻, Br⁻, CH₃CO₂⁻, and H₂PO₄⁻) in chloroform. beilstein-journals.org Similarly, the binding of alkali metal cations by calix uva.nlarene derivatives bearing these functional groups has been studied in solvents like acetonitrile. unizg.hr The presence of clear isosbestic points in the titration spectra often indicates a clean equilibrium between the free receptor and the complex. unizg.hr

Table 2: Summary of UV-Vis Complexation Studies with Receptors Containing N,N-diethylacetamide Moieties

| Receptor Molecule | Guest Ions Studied | Solvent | Observation |

|---|---|---|---|

| Thiacalix uva.nlarene derivative | F⁻, Cl⁻, Br⁻, I⁻, CH₃CO₂⁻, H₂PO₄⁻, NO₃⁻ | Chloroform | Demonstrated effective and selective binding for certain anions. beilstein-journals.org |

Gas Chromatography (GC) for Purity and Composition Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing volatile and semi-volatile compounds. It is highly effective for assessing the purity of substances like this compound and for analyzing the composition of reaction mixtures. The most common configuration for this purpose is GC coupled with a Flame Ionization Detector (GC-FID). researchgate.net

The principle of GC relies on the partitioning of analytes between a stationary phase (a high-boiling-point liquid coated on an inert solid support inside a capillary column) and a mobile phase (an inert carrier gas, such as hydrogen or helium). researchgate.net When a sample containing this compound is injected into the GC system, it is vaporized and carried through the column by the gas flow. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic identifier under specific chromatographic conditions. The detector signal, which is proportional to the amount of the compound, is plotted against the retention time to produce a chromatogram. The purity of this compound can be determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. This method is widely used in the pharmaceutical industry to quantify residual solvents and assess the purity of intermediates and active ingredients. researchgate.net

Table 3: Illustrative Data from a GC Purity Analysis This table is a hypothetical representation of a GC report for a sample of this compound.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.5 | 15,000 | 0.5 | Solvent/Impurity |

| 2 | 8.2 | 2,955,000 | 98.5 | This compound |

Advanced Research Perspectives and Future Directions

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for α-bromo amides often involve the use of hazardous reagents like elemental bromine and volatile organic solvents, which present environmental and safety challenges. The development of green chemistry approaches is a critical future direction, aiming to create more sustainable and efficient synthetic pathways.

Key research efforts are anticipated to focus on:

Alternative Brominating Agents: Replacing molecular bromine with safer and more selective N-haloimide reagents or employing bromide salts in conjunction with green oxidants.

Catalytic Systems: Designing reactions that use non-toxic, recyclable catalysts, such as certain Lewis acids, to improve regioselectivity and reduce waste.

Eco-Friendly Solvents: A significant advancement lies in the use of alternative solvent systems. Deep Eutectic Solvents (DES), for instance, have been shown to be effective media for N-alkylation and acylation reactions, offering high yields, excellent selectivity by preventing side reactions like N,N-dialkylation, and the significant advantage of being recoverable and reusable. Applying DES to the synthesis of 2-Bromo-n,n-diethylacetamide could substantially improve the environmental profile of the process.

Energy Efficiency: Exploring methodologies that proceed under milder conditions, such as room temperature, or utilize energy-efficient activation methods like microwave irradiation to shorten reaction times and reduce energy consumption.

| Green Chemistry Strategy | Potential Advantage for Synthesis of this compound |

| Use of Deep Eutectic Solvents (DES) | Recyclable solvent, improved yield, prevention of side products. |

| Alternative Brominating Agents | Reduced toxicity and improved handling safety compared to Br₂. |

| Recyclable Catalysts | Lower environmental impact and reduced production costs. |

| Microwave-Assisted Synthesis | Faster reaction times and reduced energy consumption. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

While this compound is a known alkylating agent, future research will delve into its more complex and novel reactivity patterns, particularly in catalysis. The closely related compound, 2-Bromo-n,n-dimethylacetamide, has demonstrated a wide range of applications that serve as a blueprint for future exploration.

Promising areas of investigation include:

Photoredox Catalysis: The carbon-bromine bond in α-bromo amides is susceptible to activation by visible-light photoredox catalysis. This mild method generates α-amido radicals, which are highly valuable intermediates for forging new carbon-carbon bonds. Future work will likely explore the use of this compound in these reactions to synthesize complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling: There is significant potential in expanding the scope of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to synthesize a variety of α-aryl-N,N-diethylacetamides. Research into new catalyst systems, including those based on other transition metals like copper or nickel, could reveal novel reactivity and substrate scope.

Cascade Reactions: A particularly exciting frontier is the design of cascade reactions. For example, the dimethyl analog has been used in a novel cascade involving radical addition, nitrile insertion, and homolytic aromatic substitution to construct complex heterocyclic systems like 6-quaternary alkylated phenanthridines. Applying this concept to this compound could provide efficient pathways to new classes of compounds with potential applications in materials science and medicinal chemistry.

Integration into Flow Chemistry Systems for Continuous Synthesis

The integration of chemical synthesis into continuous flow systems represents a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability. The synthesis of bromoacetamides is well-suited for this technology.

Future research in this area will likely focus on:

Process Optimization: Developing optimized flow protocols for the synthesis of this compound. This involves fine-tuning parameters such as flow rate, temperature, and reagent concentration to maximize yield and purity.

Scalability: Continuous flow systems can be readily scaled up by extending the operation time or by using parallel reactor setups. This facilitates the on-demand production of this compound from laboratory to industrial quantities without extensive redevelopment. Research has already demonstrated the successful continuous flow synthesis of N-(2-Benzoylphenyl)-2-bromoacetamides, providing a strong foundation for applying this technology to related compounds.

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Heat Transfer | Improved safety and control over exothermic bromination reactions. |

| Precise Control of Parameters | Higher reproducibility and product purity. |

| Scalability | Seamless transition from lab-scale to pilot or production scale. |

| Automation | Reduced manual handling and potential for high-throughput screening. |

Computational Design and Predictive Modeling for Targeted Synthesis and Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its synthesis and reactivity, guiding experimental work and accelerating discovery.

Future directions in this field include:

Mechanistic Elucidation: Using computational methods like Density Functional Theory (DFT) to model reaction pathways. For instance, theoretical studies can help determine whether a bromination reaction proceeds through a radical or an ionic mechanism under specific catalytic conditions, allowing for the rational selection of reagents and conditions to favor the desired outcome.

Predicting Reactivity: Computational models can predict the reactivity of this compound with various nucleophiles, catalysts, and substrates. This predictive power can be harnessed to identify promising new reactions and applications before they are attempted in the lab, saving time and resources.

Catalyst Design: Designing novel catalysts with enhanced activity and selectivity for reactions involving this compound. By modeling the interactions between the substrate, catalyst, and reagents, researchers can computationally screen potential catalyst structures and identify the most promising candidates for synthesis.

Potential for Derivatization in Emerging Analytical Techniques

Derivatization is a chemical modification process used to convert an analyte into a substance that is more suitable for analysis by techniques like chromatography and mass spectrometry. The electrophilic nature of this compound makes it a promising candidate as a derivatization reagent.

Future research will likely explore its potential in:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-N,N-diethylacetamide in a laboratory setting?

- Methodology :

- Bromination of N,N-Diethylacetamide : React N,N-diethylacetamide with bromine (Br₂) in a polar solvent (e.g., chloroform or dichloromethane) under controlled temperature (0–5°C) to minimize side reactions. Use a catalytic base like potassium hydroxide (KOH) to enhance bromine activation .

- Purification : Post-reaction, neutralize excess bromine with sodium thiosulfate, followed by solvent removal via rotary evaporation. Purify via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Techniques :

- Rotational Spectroscopy : Resolves conformational isomers by analyzing rotational constants and quadrupole coupling effects (e.g., microwave spectroscopy) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding). ²D NOESY can reveal spatial proximity of ethyl groups .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

- X-Ray Crystallography : Provides definitive bond lengths and angles for crystalline samples .

Q. What safety precautions are essential when handling this compound in experimental settings?

- Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers. Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing brominated acetamide derivatives?

- Analysis Framework :

- Variable Optimization : Systematically test reaction parameters (temperature, solvent polarity, bromine stoichiometry). For example, excess bromine may lead to dibromination, reducing mono-substituted product yields .

- Side Reaction Monitoring : Use LC-MS or TLC to detect byproducts (e.g., N,N-diethyl-2,2-dibromoacetamide). Adjust reaction time or quenching protocols to suppress undesired pathways .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound?

- Methods :

- Quantum Chemistry : CCSD(T) or DFT calculations (e.g., B3LYP/6-311++G**) to model rotational barriers and optimize conformer geometries .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on intramolecular rotation of ethyl groups and bromine steric effects .

Q. How does the bromine substituent influence the reactivity of N,N-diethylacetamide in nucleophilic substitution reactions?

- Mechanistic Insights :

- Leaving Group Ability : Bromine’s higher electronegativity compared to chlorine (in chloro analogs) increases the electrophilicity of the adjacent carbonyl carbon, enhancing SN₂ reactivity. Kinetic studies in polar aprotic solvents (e.g., DMF) show faster substitution rates .

- Steric Effects : Bulky diethyl groups may slow nucleophilic attack unless mitigated by using small nucleophiles (e.g., iodide) .

Applied Research Questions

Q. What methodologies exist for investigating this compound’s potential as a corrosion inhibitor in acidic media?

- Experimental Design :

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure corrosion inhibition efficiency on metals (e.g., steel) in 0.1 M HCl .

- Surface Analysis : Post-exposure, analyze metal surfaces via SEM-EDS or AFM to assess inhibitor adsorption and film formation .

Q. How can researchers employ this compound in coordination chemistry for metal-organic framework (MOF) development?

- Application Strategy :

- Ligand Functionalization : Substitute bromine with azide or carboxylate groups to enhance metal-binding affinity. For example, bromine can be replaced via nucleophilic aromatic substitution in MOF precursors .

- Structural Tuning : Use the ethyl groups to modulate MOF porosity, as demonstrated in europium-based frameworks with N,N-diethylacetamide ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.